molecular formula C6H3IS2 B15250179 Thieno(2,3-b)thiophene, 2-iodo- CAS No. 53020-10-3

Thieno(2,3-b)thiophene, 2-iodo-

Cat. No.: B15250179
CAS No.: 53020-10-3
M. Wt: 266.1 g/mol
InChI Key: GPQGEXOUWSBMMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(2,3-b)thiophene, 2-iodo- typically involves the iodination of thieno(2,3-b)thiophene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of thieno(2,3-b)thiophene, 2-iodo- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-b)thiophene, 2-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thieno(2,3-b)thiophene derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism by which thieno(2,3-b)thiophene, 2-iodo- exerts its effects depends on its specific application. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption. In biological systems, it may interact with cellular targets through its aromatic and heterocyclic structure, potentially affecting enzyme activity or cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno(2,3-b)thiophene, 2-iodo- is unique due to the presence of the iodine atom, which enhances its reactivity and allows for versatile functionalization. This makes it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals .

Properties

CAS No.

53020-10-3

Molecular Formula

C6H3IS2

Molecular Weight

266.1 g/mol

IUPAC Name

5-iodothieno[2,3-b]thiophene

InChI

InChI=1S/C6H3IS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H

InChI Key

GPQGEXOUWSBMMA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C=C(S2)I

Origin of Product

United States

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